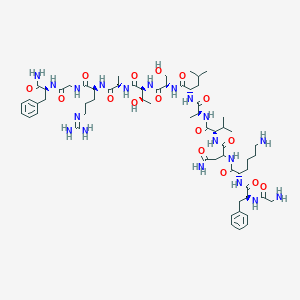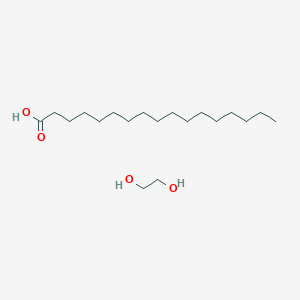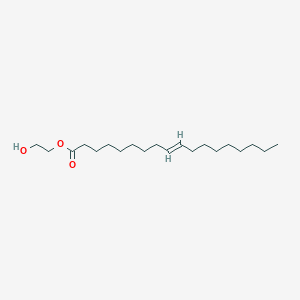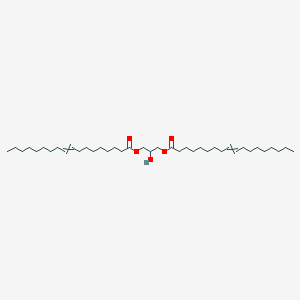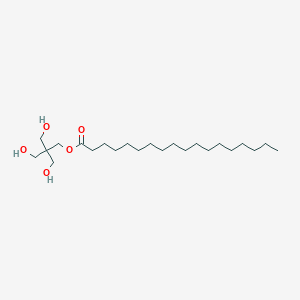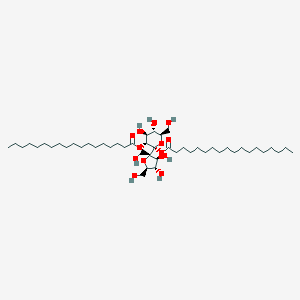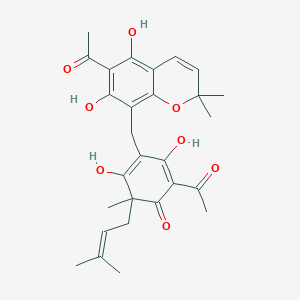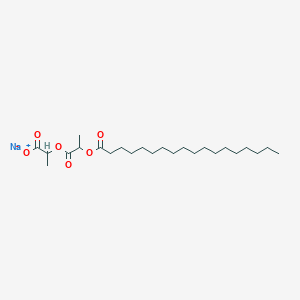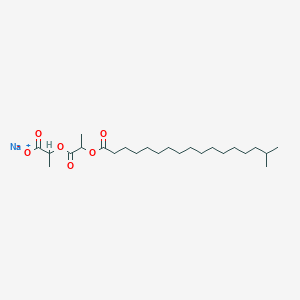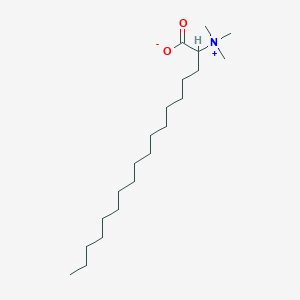
2-(Trimethylammonio)octadecanoate
Vue d'ensemble
Description
2-(Trimethylammonio)octadecanoate, also known as Cetyl betaine or palmitylbetaine, is a chemical compound with the molecular formula C21H43NO2 . It is listed in the EC Inventory and was intended to be registered by at least one company in the EEA in 2009 .
Molecular Structure Analysis
The molecular structure of 2-(Trimethylammonio)octadecanoate consists of 21 carbon atoms, 43 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 341.32900 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Trimethylammonio)octadecanoate include a molecular weight of 341.57200 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Chemical Properties and Reactions
- Esters of 2,3-dihydroxy fatty acids, including octadecanoate derivatives, exhibit keto-enediol-tautomerism. Gas-chromatographic-mass spectrometric evidence suggests epimerization of these esters under certain conditions, demonstrating complex chemical behavior relevant for understanding chemical transformations in lipid chemistry (Schmitz, Egge, & Murawski, 1975).
Catalysis and Surface Interactions
- Octadecanoic (stearic) acid, a related compound, has been used to study the photocatalytic activity of TiO2 thin films. These studies provide insights into surface interactions and degradation mechanisms relevant for environmental and industrial applications (Kenanakis, Vernardou, Dalamagkas, & Katsarakis, 2015).
Electrical Conductivity
- The electrical conductances of molten zinc(II), cadmium(II), and lead(II) octadecanoate with cetyl trimethylammonium bromide (CTAB) have been studied. This research is significant for understanding the electrical properties of these compounds, which can be applied in material science and electrochemistry (Akanni & Adeosun, 1989).
Micelle and Microemulsion Formation
- Studies on octadecyl-trimethyl-ammonium bromide (C18TAB) reveal important aspects of micelle and microemulsion formation. This research is crucial for applications in pharmaceuticals and material sciences, where micelle formation plays a key role (Maiti, Chakraborty, Bhattacharya, Panda, & Moulik, 2007).
Interaction with Metal Cations
- Infrared reflection-absorption spectroscopic (IRRAS) measurements of octadecanoic acid monolayers on aqueous subphases containing various bivalent cations provide insights into the molecular order and coordination complexes. This information is vital for the development of biosensors and nanotechnology applications (Simon-Kutscher, Gericke, & Hühnerfuss, 1996).
Thermodynamics and Phase Change Materials
- The thermal analysis of octadecanoic acid and its salts reveals reactions occurring during pyrolysis and hydropyrolysis, important for energy storage and phase change material applications (Rogers, 1984).
Pharmacology and Biochemistry
- A study on the synthesis of fluorinated analogues of anticancer active ether lipids, including compounds related to octadecanoic acid, provides valuable insights into the development of new pharmaceutical compounds (Haufe & Burchardt, 2002).
Propriétés
IUPAC Name |
2-(trimethylazaniumyl)octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21(23)24)22(2,3)4/h20H,5-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWSJWIDHMACFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)[O-])[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914698 | |
| Record name | 2-(Trimethylazaniumyl)octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylammonio)octadecanoate | |
CAS RN |
96-56-0 | |
| Record name | 1-Heptadecanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trimethylammonio)octadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptadecanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Trimethylazaniumyl)octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethylammonio)octadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



